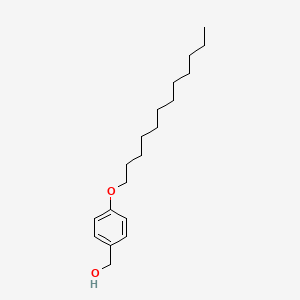

4-Dodecyloxybenzyl alcohol

Description

Structure

3D Structure

Properties

CAS No. |

61440-63-9 |

|---|---|

Molecular Formula |

C19H32O2 |

Molecular Weight |

292.5 g/mol |

IUPAC Name |

(4-dodecoxyphenyl)methanol |

InChI |

InChI=1S/C19H32O2/c1-2-3-4-5-6-7-8-9-10-11-16-21-19-14-12-18(17-20)13-15-19/h12-15,20H,2-11,16-17H2,1H3 |

InChI Key |

QZRZBEONNIUBON-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=C(C=C1)CO |

Origin of Product |

United States |

Historical Context of Dodecyloxybenzyl Derivatives in Chemical Research

The exploration of dodecyloxybenzyl derivatives is rooted in the broader investigation of alkoxybenzyl alcohols, which gained prominence in the 1970s. A key milestone was the development of the p-alkoxybenzyl alcohol resin, a foundational tool in solid-phase peptide synthesis. acs.orgacs.orgnih.gov These resins served as solid supports onto which peptide chains could be assembled, with the alkoxybenzyl linker providing a stable yet cleavable anchor. Researchers developed improved methods for the synthesis of these resins to enhance the efficiency of peptide production. acs.org The long alkyl chains, such as the dodecyl group, were introduced to modify the physical properties of these materials, influencing their swelling characteristics and compatibility with different reaction media. This early work established alkoxybenzyl structures as fundamental components in synthetic chemistry, paving the way for the investigation of specific derivatives like 4-dodecyloxybenzyl alcohol as discrete molecular entities rather than just components of a resin.

Significance of 4 Dodecyloxybenzyl Alcohol As a Molecular Building Block in Advanced Chemical Systems

The importance of 4-dodecyloxybenzyl alcohol in contemporary research lies in its utility as a precursor for sophisticated chemical systems. Its bifunctional nature—a reactive alcohol group for further chemical modification and a long alkyl chain to direct self-assembly—makes it an ideal starting material for creating molecules with targeted properties.

In the field of materials science, it is a key component in the synthesis of liquid crystals. rsc.org The long dodecyl chain is crucial for inducing the mesophases characteristic of liquid crystalline materials. For instance, this compound can be converted into its corresponding bromo derivative and subsequently used to synthesize novel ionic liquid crystals, such as 1-(4-dodecyloxybenzyl)-3-methyl-1H-imidazol-3-ium salts. researchgate.net These materials exhibit liquid crystalline behavior over specific temperature ranges, a property essential for applications in displays and sensors.

The compound also serves as a foundational unit in the construction of dendrimers, which are large, highly branched, and well-defined macromolecules. wikipedia.org The alcohol group can be used as a point of attachment or extension to build up dendritic structures generation by generation. For example, it has been incorporated into the synthesis of dendrimers that have a fullerene C60 core, where the dodecyloxybenzyl units form the outer shell of the dendritic wedge. semanticscholar.org Polyamidoamine (PAMAM) dendrimers, another important class, have also been combined with polymers like poly(vinyl alcohol) to create advanced hydrogel materials. nih.gov The synthesis of polyester (B1180765) dendrimers often involves building blocks derived from similar functionalized alcohols. mdpi.com

Furthermore, this compound is utilized in creating other advanced materials, such as molecular spinnerets for producing polymeric fibers. p2infohouse.org Its structure is integral to designing molecules that can self-assemble into fibrous aggregates.

Table 1: Application of this compound as a Molecular Building Block

| Target System | Role of this compound | Resulting Functionality | Reference |

|---|---|---|---|

| Ionic Liquid Crystals | Precursor for the cationic head group | Forms materials with mesomorphic phases | researchgate.net |

| Fullerene C60 Dendrimers | Component of the dendritic branches | Creates a specific nanosized architecture | semanticscholar.org |

| Polymeric Fibers | Building block for a molecular spinneret | Enables self-assembly into fibrous structures | p2infohouse.org |

Current Research Landscape and Key Areas of Investigation for Alkoxybenzyl Alcohols

Established Synthetic Pathways for this compound

The synthesis of this compound can be achieved through various established routes, primarily involving multi-step sequences starting from precursor molecules or through the interconversion of functional groups.

Multi-step Synthesis Routes from Precursor Molecules

A common and effective method for synthesizing this compound begins with the etherification of 4-hydroxybenzaldehyde (B117250). scirp.org This reaction is typically carried out by reacting 4-hydroxybenzaldehyde with 1-bromododecane (B92323) in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). The resulting 4-(dodecyloxy)benzaldehyde (B1329838) is then reduced to the desired alcohol.

Another multi-step approach involves the reduction of methyl 4-dodecyloxybenzoate. wiley-vch.de This ester, serving as the precursor, is treated with a reducing agent like lithium aluminum hydride (LiAlH4) in an appropriate solvent such as tetrahydrofuran (B95107) (THF) to yield this compound. wiley-vch.de

A four-step synthesis has also been reported, starting with the reaction of a precursor with 1-bromododecane (BrC12H25) in the presence of potassium carbonate (K2CO3) and dimethylformamide (DMF). researchgate.net This is followed by reduction with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF), subsequent reaction with thionyl bromide (SOBr2) in dichloromethane (B109758) (DCM), and a final step involving methylimidazole in dry THF. researchgate.net

| Precursor Molecule | Reagents | Product |

| 4-Hydroxybenzaldehyde | 1-Bromododecane, Potassium Carbonate, DMF | 4-(Dodecyloxy)benzaldehyde |

| Methyl 4-dodecyloxybenzoate | Lithium Aluminum Hydride, THF | This compound |

| Not specified | 1. BrC12H25, K2CO3, DMF; 2. LiAlH4, THF; 3. SOBr2, DCM; 4. Methylimidazole, THF | 1-(4-dodecyloxybenzyl)-3-methyl-1H-imidazol-3-ium bromide |

Functional Group Interconversions Leading to this compound

Functional group interconversion is a key strategy in the synthesis of this compound. lkouniv.ac.in The most prominent example is the reduction of the aldehyde group in 4-(dodecyloxy)benzaldehyde to a primary alcohol. scirp.org This transformation is readily achieved using reducing agents like sodium borohydride (B1222165) (NaBH4) in methanol (B129727) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF). scirp.org This reduction is a critical step in many of the multi-step syntheses mentioned previously. The process involves the conversion of one functional group into another, which can include oxidation, reduction, or substitution. lkouniv.ac.in

| Starting Material | Reagents | Product |

| 4-(Dodecyloxy)benzaldehyde | Sodium Borohydride (NaBH4), Methanol (MeOH) | This compound |

| 4-(Dodecyloxy)benzaldehyde | Lithium Aluminum Hydride (LiAlH4), Tetrahydrofuran (THF) | This compound |

Derivatization Strategies for this compound

The hydroxyl group of this compound is a key site for various chemical modifications, allowing for the synthesis of a wide range of derivatives with specialized properties.

Nucleophilic Substitution Reactions Involving the Hydroxyl Moiety

The hydroxyl group of this compound can be converted into a good leaving group, making it susceptible to nucleophilic substitution reactions. ksu.edu.sa For instance, treatment with thionyl bromide (SOBr2) converts the alcohol into 1-(bromomethyl)-4-(dodecyloxy)benzene. researchgate.net This bromo derivative can then react with various nucleophiles. researchgate.net The reaction with methylimidazole, for example, proceeds via nucleophilic substitution to yield an imidazolium (B1220033) salt. researchgate.net

| Reactant | Reagent | Product |

| This compound | Thionyl bromide (SOBr2) | 1-(Bromomethyl)-4-(dodecyloxy)benzene |

| 1-(Bromomethyl)-4-(dodecyloxy)benzene | 1-Methylimidazole (B24206) | 1-(4-dodecyloxybenzyl)-3-methyl-1H-imidazol-3-ium bromide |

Formation of Imidazolium Salts and Other Charged Derivatives for Specialized Applications

Imidazolium salts derived from this compound are of significant interest as ionic liquid crystals. researchgate.net These materials combine the properties of ionic liquids, such as low volatility and high thermal stability, with the long-range order of liquid crystals. researchgate.net The synthesis typically involves a four-step procedure where this compound is an intermediate. researchgate.net The alcohol is first converted to a bromo derivative, which then undergoes a nucleophilic substitution reaction with 1-methylimidazole to form the imidazolium bromide salt. researchgate.net These unsymmetrical imidazolium salts are designed to have lower mesophase transition temperatures. researchgate.net

| Intermediate | Reagent | Product |

| 1-(Bromomethyl)-4-(dodecyloxy)benzene | 1-Methylimidazole | 1-(4-dodecyloxybenzyl)-3-methyl-1H-imidazol-3-ium bromide |

Esterification Reactions and Their Catalysis

Esterification is a common reaction involving the hydroxyl group of this compound. monash.edu This reaction, which involves reacting the alcohol with a carboxylic acid or its derivative, is typically catalyzed by an acid. operachem.comlibretexts.org The acid catalyst protonates the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to attack by the alcohol's hydroxyl group. operachem.com The reaction is reversible, and to drive it towards the formation of the ester, an excess of the alcohol can be used, or water can be removed as it is formed. operachem.com Another method involves reacting the alcohol with an acyl chloride, which is a more vigorous reaction that produces the ester and hydrogen chloride. chemguide.co.uk

| Reactants | Catalyst/Conditions | Product Type |

| This compound, Carboxylic Acid | Acid catalyst, Heat | Ester |

| This compound, Acyl Chloride | Room temperature | Ester |

Functionalization Methodologies Applied to this compound

Modern synthetic chemistry offers a toolbox of sophisticated methods for the precise functionalization of complex molecules. For a molecule like this compound, with multiple potential sites of reaction, the challenge lies in achieving high selectivity. This section explores methodologies that could be applied to selectively modify this compound, focusing on site-selective transformations and radical-mediated processes.

The structure of this compound presents three primary reactive centers: the hydroxyl group of the benzylic alcohol, the aromatic ring, and the benzylic C-H bonds. Achieving site-selectivity in functionalization reactions is crucial for synthesizing desired derivatives without resorting to lengthy protection-deprotection sequences.

The most common transformation of the benzylic alcohol is its oxidation to the corresponding aldehyde, 4-dodecyloxybenzaldehyde. Various methods have been developed for the selective oxidation of benzylic alcohols. organic-chemistry.orgmdpi.comresearchgate.net For instance, photocatalytic methods using catalysts like Eosin Y under visible light and an oxygen atmosphere have shown high efficiency and selectivity for the oxidation of benzyl (B1604629) alcohols to aldehydes, tolerating a wide range of other functional groups. organic-chemistry.org This approach is attractive for its mild conditions and use of a green oxidant. Another strategy involves the use of solid-supported reagents, such as potassium persulfate on activated charcoal, which can provide high yields of aldehydes under solvent-free conditions. growingscience.com

Functionalization of the aromatic ring, such as electrophilic aromatic substitution, is also a possibility. The dodecyloxy group is an ortho-, para-directing activator, making the positions ortho to the ether more susceptible to electrophilic attack. However, controlling the regioselectivity can be challenging. Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct and selective modification of aromatic rings. nih.govrsc.org By employing a suitable directing group, it is possible to achieve meta-C-H arylation of benzylic alcohol derivatives. nih.govrsc.org While not yet reported specifically for this compound, this methodology offers a potential pathway for selective functionalization at the meta position.

The benzylic C-H bonds are another target for selective functionalization. Photoredox catalysis, in combination with a copper(II) catalyst, has been shown to enable the site-selective alkoxylation of benzylic C-H bonds. nih.gov This method allows for the introduction of a new C-O bond at the benzylic position with high selectivity over other C-H bonds in the molecule.

The following table summarizes representative examples of site-selective functionalization reactions that could be conceptually applied to this compound, based on studies with analogous substrates.

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Selective Oxidation | Benzyl Alcohol | Eosin Y (photocatalyst), O₂, Blue LED | Benzaldehyde | 93 | organic-chemistry.org |

| meta-C-H Arylation | O-methyl oxime of phenylethanol | Pd(OAc)₂, NBE-CO₂Me, 3-CF₃-2-pyridone, PhI | meta-arylated product | 85 | nih.gov |

| Benzylic C-H Alkoxylation | Toluene | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, Cu(OTf)₂, Alcohol | Benzyl ether | 88 | nih.gov |

This table presents data from reactions on model substrates to illustrate the potential of these methodologies for the functionalization of this compound.

Traditional methods for forming C-C bonds often rely on pre-functionalized starting materials. Recent advances in photoredox and N-heterocyclic carbene (NHC) catalysis have enabled the use of abundant and readily available alcohols as latent alkylating agents through radical-mediated pathways. nih.govprinceton.edunih.gov These methods proceed via the in situ generation of alkyl radicals from alcohols, which can then participate in various C-C bond-forming reactions.

One prominent strategy involves the merger of photoredox catalysis with another catalytic cycle. For instance, a dual catalytic system using a photoredox catalyst and a hydrogen atom transfer (HAT) catalyst can deoxygenate an alcohol to generate a carbon-centered radical. This radical can then be used to alkylate heteroarenes in a mild and efficient manner. While this has been demonstrated for simple alcohols, its application to more complex structures like this compound is conceivable.

Another powerful approach utilizes N-heterocyclic carbenes (NHCs) to activate alcohols towards deoxygenative radical generation. nih.govprinceton.edu The alcohol reacts with an NHC precursor to form an adduct that, upon oxidation by a photoredox catalyst, undergoes homolytic cleavage of the C-O bond to generate an alkyl radical. This radical can then be coupled with a variety of partners, such as aryl halides in the presence of a nickel catalyst, to form new C-C bonds. This metallaphotoredox-enabled deoxygenative arylation is particularly powerful for the late-stage functionalization of complex molecules.

Although these radical-mediated alkylation reactions have not been explicitly reported for this compound, their broad substrate scope and high functional group tolerance suggest their potential applicability. The generation of a benzylic radical from this compound through these methods could open up new avenues for its derivatization.

The table below provides examples of radical-mediated alkylation reactions using alcohol precursors, illustrating the potential of these methods for transforming this compound.

| Reaction Type | Alcohol Substrate | Reagents and Conditions | Alkylated Product | Yield (%) | Reference |

| Deoxygenative Arylation | 1-Octanol | NHC-salt, [Ir(ppy)₂(dtbbpy)]PF₆, Ni(TMHD)₂, 4-bromobenzonitrile | 1-Octylbenzonitrile | 78 | nih.gov |

| Deoxygenative Giese Addition | Cyclohexanol | Xanthate, PPh₃, Ir(ppy)₃, Diethyl maleate | Diethyl 2-cyclohexylsuccinate | 85 | nih.gov |

| Deoxygenative Amination | 1-Hexanol | NHC-salt, Cu(OAc)₂, Ir-photocatalyst, Indazole | N-(1-Hexyl)indazole | 70 | princeton.edu |

This table showcases data from reactions on various alcohol substrates to demonstrate the principles of radical-mediated alkylation that could be extended to this compound.

Photocatalytic Oxidation of this compound

The photocatalytic oxidation of this compound, a water-insoluble compound, has been a subject of detailed investigation, primarily focusing on its conversion to the corresponding aldehyde, 4-dodecyloxybenzaldehyde. researchgate.netresearchgate.net This process is significantly enhanced in aqueous surfactant solutions, where the reaction is practically nonexistent in their absence. researchgate.net The efficiency and kinetics of this oxidation are heavily dependent on the chosen photosensitizer and the surrounding micellar environment.

Titanium Dioxide (TiO2) Photosensitized Oxidation Systems

Titanium dioxide (TiO2) serves as a prominent photosensitizer in the oxidation of this compound. researchgate.netresearchgate.net When irradiated with UV light, TiO2 generates electron-hole pairs, which are the primary drivers of the photocatalytic process. rsc.org The photogenerated holes can directly oxidize the alcohol, which is adsorbed onto the TiO2 surface. This interaction is believed to be a key step in the reaction mechanism. researchgate.net

The reaction involves the conversion of this compound to 4-dodecyloxybenzaldehyde. researchgate.net The effectiveness of this conversion can be influenced by factors such as the crystalline structure of TiO2 and the pH of the medium. researchgate.netmdpi.com For instance, in acidic conditions (pH 1), an increase in the oxidation potential of the valence band hole and enhanced substrate adsorption can lead to higher reactivity. researchgate.net

Influence of Surfactant Systems on Reaction Kinetics and Yield

The insolubility of this compound in water necessitates the use of surfactants to facilitate the photocatalytic oxidation. researchgate.netresearchgate.net Surfactants, at concentrations above their critical micelle concentration (cmc), form micellar aggregates that play a crucial role in solubilizing the substrate and enhancing the reaction. researchgate.netresearchgate.net The nature of the surfactant—cationic, zwitterionic, or anionic—profoundly impacts the reaction kinetics and the yield of the resulting aldehyde. researchgate.netresearchgate.net

Cationic surfactants, such as those from the cetyltrimethylammonium (CTA) family (e.g., CTABr, CTACl), have been shown to significantly enhance the photocatalytic oxidation of this compound. researchgate.net These surfactants form positively charged micelles that can interact favorably with the negatively charged surface of TiO2 at neutral or basic pH. This interaction facilitates the transport of the solubilized alcohol to the catalyst surface, thereby increasing the reaction rate.

In the presence of 0.05 M CTABr and 0.1 M HCl, a notable yield of 55% for 4-dodecyloxybenzaldehyde was achieved. researchgate.net The table below summarizes the effect of different cetyltrimethylammonium derivatives on the conversion of this compound.

Table 1: Effect of Cationic Surfactants on the Conversion of this compound

| Surfactant | Concentration (M) | Additive | Conversion (%) |

|---|---|---|---|

| CTABr | 0.05 | 0.1 M HCl | 55 |

| CTACl | Not Specified | Not Specified | Data Not Available |

Data derived from research on the TiO2 photosensitized oxidation of this compound. researchgate.net

Zwitterionic surfactants, which contain both a positive and a negative charge in their headgroup, exhibit a complex influence on the reaction. Surfactants like tetradecyltrimethylammonium propane (B168953) sulfonate (SB3-14) have demonstrated remarkable efficacy. researchgate.net The unique charge characteristics of zwitterionic surfactants can lead to favorable interactions with both the substrate and the catalyst surface, optimizing the reaction environment.

Notably, a 42% yield of 4-dodecyloxybenzaldehyde was obtained using 0.015 M SB3-14, marking the best performance among the surfactants tested in water without other additives. researchgate.net This suggests that the specific structure of the zwitterionic surfactant plays a key role in its performance.

Table 2: Performance of Zwitterionic Surfactants in the Oxidation of this compound

| Surfactant | Concentration (M) | Yield of 4-dodecyloxybenzaldehyde (%) |

|---|---|---|

| SB3-14 | 0.015 | 42 |

| DDAO | Not Specified | Data Not Available |

| SBPr3-14 | Not Specified | Data Not Available |

Data sourced from studies on the surfactant effect on TiO2 photosensitized oxidation. researchgate.netresearchgate.net

Micellar aggregates are central to the photocatalytic oxidation of the water-insoluble this compound. researchgate.netresearchgate.net Their primary function is to solubilize the alcohol within their hydrophobic cores, effectively transporting it into the aqueous phase where the suspended TiO2 catalyst resides. researchgate.net This solubilization dramatically increases the substrate concentration near the catalyst particles.

The reaction is believed to occur at the interface between the micelle and the TiO2 particle, where the solubilized alcohol can be transferred to the catalyst surface for oxidation. researchgate.net The structure and charge of the surfactant determine the nature of this interface and the efficiency of the substrate transfer. After a certain surfactant concentration, the beneficial kinetic effect may level off or decrease. researchgate.net This is attributed to a competitive partitioning of the substrate between micelles adsorbed on the TiO2 surface (where the reaction happens) and micelles in the bulk solution. researchgate.net This highlights that it is the micellar aggregates, rather than individual surfactant monomers, that are the key players in enhancing the reaction. researchgate.netplu.mx

Analysis of Competitive Partitioning Effects in Micellar Media

The photocatalytic oxidation of the water-insoluble compound this compound has been studied in aqueous surfactant solutions. researchgate.net The use of micelles can enhance the reaction rate by solubilizing the substrate. However, a competitive partitioning of the comicellized this compound occurs between the surface of the TiO2 catalyst, where the reaction takes place, and the bulk solvent. scispace.com This competition can diminish the beneficial kinetic effect of the surfactant, especially at higher surfactant concentrations. scispace.comresearchgate.net

The efficiency of this process is influenced by the type and concentration of the surfactant used. An increase in surfactant concentration generally leads to a higher number of solubilized substrate molecules being transported near the TiO2 particle surface. researchgate.net However, beyond a certain concentration, which varies depending on the surfactant, the competitive partitioning effect becomes more pronounced, limiting further increases in the reaction rate. researchgate.net

The following table illustrates the effect of different surfactants on the yield of 4-dodecyloxybenzaldehyde, the oxidation product of this compound.

| Surfactant | Concentration (M) | Additive | Yield of 4-dodecyloxybenzaldehyde (%) |

| SB3-14 | 0.015 | None | 42 |

| CTABr | 0.05 | 0.1 M HCl | 55 |

This table presents data on the yield of 4-dodecyloxybenzaldehyde from the oxidation of this compound in the presence of different surfactants. The data is sourced from a study on the effect of surfactants on this reaction. researchgate.net

Proposed Reaction Mechanisms, including Single Electron Transfer (SET) Processes

Kinetic evidence from competitive experiments suggests that the TiO2-photosensitized oxidation of this compound proceeds via a Single Electron Transfer (SET) mechanism. researchgate.netresearchgate.net This is similar to the well-understood mechanism for the more hydrophilic 4-methoxybenzyl alcohol. researchgate.net In this mechanism, the reaction is initiated by the abstraction of an electron from the substrate by the photogenerated hole on the TiO2 surface. For benzyl alcohols with electron-donating substituents like the 4-dodecyloxy group, the electron abstraction is believed to occur from the aromatic moiety. researchgate.net The resulting radical cation then undergoes further reactions to yield the final product, 4-dodecyloxybenzaldehyde.

The SET mechanism can be influenced by various factors, including the pH of the medium and the nature of the solvent. mdpi.com In general, SET-based reactions measure the ability of a compound to release an electron. mdpi.com

Impact of Environmental Parameters (e.g., pH, Light Source) on Photocatalytic Efficiency

The efficiency of the photocatalytic degradation of organic compounds is significantly influenced by environmental parameters such as pH and the light source. researchgate.netresearchgate.net

pH: The pH of the solution can affect the surface charge of the photocatalyst and the speciation of the substrate, thereby influencing the adsorption of the substrate onto the catalyst surface and the subsequent reaction rate. For instance, in the photocatalytic degradation of certain dyes using BiOBr, the efficiency was found to be highly dependent on the pH, with basic conditions favoring the degradation of methylene (B1212753) blue and rhodamine B. utwente.nl While specific studies on the pH effect for this compound are not detailed in the provided results, the general principles of photocatalysis suggest that pH would be a critical parameter. utwente.nlchalcogen.ro

Light Source: The type of light source (e.g., UV-A, UV-B, visible light) and its intensity are crucial for photocatalytic efficiency. mdpi.com The energy of the incident photons must be sufficient to excite the semiconductor photocatalyst, generating the electron-hole pairs necessary for the redox reactions. Studies on other organic pollutants have shown that a suitable ratio of UV-A and visible radiation can enhance photocatalytic efficiency. mdpi.com The photocatalytic degradation of this compound is typically carried out under UV irradiation. researchgate.net

Oxidative Transformations of the Benzyl Alcohol Moiety

The primary oxidative transformation of the benzyl alcohol moiety in this compound is its conversion to the corresponding aldehyde, 4-dodecyloxybenzaldehyde. researchgate.net This oxidation is a key reaction in various synthetic applications. The TiO2 photosensitized oxidation in aqueous surfactant solutions has been shown to be an effective method for this transformation. researchgate.netacs.org The yield of this oxidation product is heavily dependent on the reaction conditions, including the choice of surfactant and the pH of the medium. researchgate.netresearchgate.net

Nucleophilic Catalysis in Derivatization Reactions

The derivatization of alcohols, including benzyl alcohols, can be achieved through nucleophilic catalysis. mdpi.com Boronic acids have emerged as effective organocatalysts for the direct functionalization of alcohols. nih.gov These catalysts can operate through different modes of activation. For instance, in nucleophilic activation, a tetravalent anionic adduct is formed, which exhibits oxygen-centered nucleophilicity. nih.gov This approach allows for reactions such as phosphorylation to occur under mild conditions.

While specific examples of nucleophilic catalysis for the derivatization of this compound are not explicitly detailed in the search results, the general principles of using catalysts like boronic acids for alcohol activation are applicable. nih.gov These methods offer an alternative to traditional derivatization techniques that often require harsh conditions or the use of protecting groups.

Supramolecular Architectures and Self Assembly Systems Based on 4 Dodecyloxybenzyl Alcohol and Its Derivatives

Principles of Self-Assembly and Organization

Self-assembly is a process in which a disordered system of pre-existing components forms an organized structure or pattern as a consequence of specific, local interactions among the components themselves, without external direction. In the context of 4-Dodecyloxybenzyl alcohol and its derivatives, these interactions are primarily driven by the amphiphilic nature of the molecule, leading to a variety of organized structures in solution.

Role of Long Alkyl Chains in Directing Molecular Aggregation and Organization

The long dodecyl (C12) alkyl chain of this compound is a critical feature that directs its aggregation behavior in polar solvents like water. This is primarily due to the hydrophobic effect, which is the tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. The hydrophobic interactions between the dodecyl chains minimize the unfavorable contact between the hydrocarbon tails and water, driving the molecules to assemble. technion.ac.il

This aggregation is a key factor in the formation of larger, ordered structures. The length and flexibility of the alkyl chain influence the geometry and stability of the resulting aggregates. nih.gov Longer chains, such as the dodecyl group, lead to stronger hydrophobic interactions, which can promote the growth of aggregates from simple spherical micelles into more complex structures. technion.ac.ilresearchgate.net The alkyl chains essentially form a nonpolar core within the aggregate, while the polar benzyl (B1604629) alcohol head groups remain exposed to the aqueous environment. researchgate.net This segregation is the fundamental principle behind the formation of membranes, micelles, and vesicles.

Micellar Aggregation and Co-micellization Phenomena

Amphiphilic molecules like this compound can self-assemble in water to form micelles once a certain concentration, known as the critical micelle concentration (CMC), is reached. nih.govtau.ac.il A micelle is an aggregate of surfactant molecules dispersed in a liquid, with the hydrophobic tails in the interior and the hydrophilic heads on the exterior.

This compound can also participate in co-micellization, where it is incorporated into micelles formed by another primary surfactant. In such mixed systems, the long-chain alcohol often acts as a "co-surfactant." huji.ac.il Its incorporation into the micellar structure can significantly alter the properties of the aggregate. Long-chain alcohols tend to intercalate between the primary surfactant molecules in the palisade layer of the micelle—the region between the micellar core and the hydrophilic head groups. technion.ac.iloup.com This intercalation can lead to several effects:

Reduction of CMC : The presence of the alcohol can lower the CMC of the primary surfactant, meaning that micelle formation occurs at a lower concentration. technion.ac.ilunito.it This is because the alcohol helps to shield the hydrophobic tails from water, stabilizing the micelle.

Increased Micellar Size : By reducing the electrostatic repulsion between charged head groups (in the case of ionic surfactants) and optimizing the packing geometry, the incorporation of a long-chain alcohol can promote the growth of micelles. technion.ac.ilhuji.ac.il

Change in Micelle Shape : The presence of a co-surfactant like this compound can induce transitions in micellar shape, for example, from spherical to rod-like or worm-like micelles. researchgate.nethuji.ac.il

The table below summarizes the typical effects of adding long-chain alcohols as co-surfactants to a primary surfactant solution.

| Property | Effect of Long-Chain Alcohol Addition | Rationale |

| Critical Micelle Conc. (CMC) | Decrease | The alcohol partitions into the micelle, stabilizing the aggregate and favoring its formation. unito.it |

| Micellar Aggregation Number | Increase | The alcohol reduces head group repulsion and improves packing, allowing more molecules to aggregate. nih.gov |

| Micelle Shape | Transition (e.g., Sphere to Rod) | Changes in packing parameters favor the formation of non-spherical, elongated structures. researchgate.net |

| Viscosity of Solution | Increase | The formation of larger, entangled aggregates like worm-like micelles increases solution viscosity. researchgate.net |

Formation of Ordered Supramolecular Structures

Beyond simple micellar aggregates, the self-assembly of this compound and its derivatives can lead to the formation of highly ordered supramolecular structures. The specific architecture that forms depends on factors such as concentration, temperature, solvent composition, and the presence of other molecules. The packing of the long dodecyl chains is a crucial determinant of the final structure. researchgate.netacs.org

For instance, an increase in the concentration of a long-chain alcohol in a surfactant system can lead to the growth of worm-like micelles, which can entangle to form a viscous network. technion.ac.il Under different conditions, these amphiphiles can form lamellar phases, consisting of bilayers of molecules, similar to biological membranes. Vesicles, which are spherical structures enclosing a small amount of aqueous solution within a lipid bilayer, are another common ordered structure formed by such amphiphilic molecules.

Host-Guest Chemistry and Molecular Recognition with this compound Derivatives

Host-guest chemistry involves the formation of unique complexes between two or more molecules (the "host" and the "guest") that are held together by non-covalent bonds. Molecular recognition is the specific binding of a guest molecule to a complementary host molecule. Derivatives of this compound can act as guest molecules, where the long alkyl chain plays a significant role in the binding affinity and specificity.

A prominent example involves the use of cyclodextrins (CDs) as host molecules. CDs are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate nonpolar guest molecules, or parts of molecules, in aqueous solution. Studies on the inclusion of 1-dodecyloxybenzene (a molecule structurally very similar to this compound) with β-cyclodextrin have shown that the long dodecyl chain ("fan handle") is strongly associated with the hydrophobic cavity of the host. nih.gov

The stability of such host-guest complexes is quantified by the formation constant (K). Research has demonstrated a clear trend where the value of K increases with the increasing length of the alkyl chain on the guest molecule. nih.gov This indicates that the hydrophobic interactions between the alkyl chain and the cyclodextrin (B1172386) cavity are the primary driving force for complex formation.

The table below, based on findings for alkoxybenzene guests with β-cyclodextrin, illustrates this principle, which is directly applicable to this compound derivatives. nih.gov

| Guest Molecule | Alkyl Chain Length | Relative Formation Constant (K) |

| 1-Ethoxybenzene (EOB) | C2 | Low |

| 1-Butoxybenzene (BOB) | C4 | Medium |

| 1-Dodecyloxybenzene (DOB) | C12 | High |

This ability to be specifically recognized and bound by host molecules allows for the controlled placement and organization of this compound derivatives within larger supramolecular systems.

Dynamic Covalent Chemistry and Reversible Assembly Systems

Dynamic covalent chemistry (DCC) combines the strength and stability of covalent bonds with the reversibility and error-correction found in supramolecular systems. nih.gov It utilizes reversible covalent reactions to generate complex molecules and assemblies under thermodynamic control. While incorporating simple mono-alcohols into these systems can be challenging due to their poor nucleophilicity, specific strategies have been developed that are applicable to benzyl alcohols like this compound. nih.govresearchgate.net

Strategies for Incorporating Alcohols into Multi-component Assemblies

The hydroxyl group of an alcohol can participate in several types of reversible covalent reactions, such as the formation of esters, acetals, or boronate esters. A key challenge is achieving high binding affinity and reversibility under mild conditions. nih.gov

One successful strategy involves a multi-component assembly where the alcohol is incorporated into a more complex structure through the formation of a hemiaminal ether. nih.govresearchgate.net In this approach, a system can be designed where an aldehyde and an amine react to form an iminium ion intermediate. This intermediate is highly electrophilic and readily reacts with an alcohol, even a poorly nucleophilic one, to form a stable hemiaminal ether. The entire assembly can be stabilized, for example, by the coordination of a metal ion, which drives the equilibrium towards the final assembled product. nih.gov

A generalized mechanism for such an assembly is as follows:

Activation : An aldehyde component is activated, for instance, by a Lewis acid or by reacting with an amine to form an iminium ion.

Nucleophilic Attack : The alcohol (e.g., this compound) attacks the activated carbonyl or iminium species.

Stabilization : The resulting structure, a hemiacetal or hemiaminal ether, is stabilized within a larger multi-component framework, often involving metal coordination.

The reversibility of the imine and hemiaminal ether formation allows the system to be dynamic. This means that components can exchange, and the system can self-correct to form the most thermodynamically stable assembly. nih.govresearchgate.net This approach allows alcohols to be used as integral, yet exchangeable, components in the construction of sophisticated and responsive supramolecular architectures. acs.orgacs.org

Supramolecular Catalysis Facilitated by Self-Assembled Systems

Based on a thorough review of existing scientific literature, there is currently no available research specifically detailing the use of self-assembled systems based on this compound or its derivatives as supramolecular catalysts. While the compound is a building block for molecules that exhibit self-assembly, the catalytic function of these assemblies has not been reported.

Liquid Crystalline Systems Incorporating 4 Dodecyloxybenzyl Alcohol Derivatives

Design and Synthesis of Ionic Liquid Crystals from 4-Dodecyloxybenzyl alcohol Precursors

The synthesis of ionic liquid crystals from this compound typically involves a multi-step process to create a cationic organic structure, which is then paired with various anions. A common strategy is to build an imidazolium-based cation, a popular choice for designing ILCs due to its stability and synthetic versatility. beilstein-journals.org

The general synthetic route begins with the conversion of this compound into a more reactive intermediate, such as 1-bromomethyl-4-dodecyloxybenzene. beilstein-journals.org This is achieved by reacting the alcohol with a brominating agent like thionyl bromide in a dry solvent. The resulting bromo derivative is then reacted with 1-methylimidazole (B24206) in a nucleophilic substitution reaction to form the 1-(4-dodecyloxybenzyl)-3-methyl-1H-imidazol-3-ium bromide salt. beilstein-journals.orgresearchgate.net This bromide salt serves as a precursor from which a variety of other ILCs can be synthesized through anion metathesis (anion exchange). beilstein-journals.orgresearchgate.net This exchange is typically performed by dissolving the bromide salt in water and adding a solution of a salt containing the desired anion (e.g., lithium, sodium, or potassium salts of BF₄⁻, PF₆⁻, SCN⁻, CF₃SO₃⁻, or (CF₃SO₂)₂N⁻). beilstein-journals.orgresearchgate.net The lower solubility of the newly formed imidazolium (B1220033) salt in water often causes it to precipitate, allowing for its isolation. beilstein-journals.org

Imidazolium salts derived from this compound, such as 1-(4-dodecyloxybenzyl)-3-methyl-1H-imidazol-3-ium salts, consistently exhibit thermotropic liquid crystalline behavior. beilstein-journals.org The combination of the polar imidazolium head group and the nonpolar dodecyloxybenzyl tail promotes micro-phase segregation, leading to the formation of layered structures characteristic of smectic A (SmA) phases. beilstein-journals.orgresearchgate.net In the SmA phase, the molecules are arranged in layers with the long molecular axes oriented, on average, perpendicular to the layer planes. researchgate.net The imidazolium cores and their associated anions form a central ionic layer, while the dodecyloxy tails from opposing cations interdigitate, creating a nonpolar aliphatic layer. mdpi.com This self-assembly into a lamellar liquid crystal mesophase is a common feature for these types of ionic liquids. researchgate.net

The choice of the counteranion has a profound effect on the mesomorphic properties and thermal stability of this compound-derived ILCs. beilstein-journals.orgresearchgate.net The size, shape, and charge delocalization of the anion influence the ionic interactions and packing efficiency within the ionic sublayers of the smectic phase. beilstein-journals.orgmdpi.com These factors directly impact the phase transition temperatures, such as the melting point and the clearing point (the temperature at which the material transitions from the liquid crystal phase to an isotropic liquid). beilstein-journals.org

Systematic studies have shown that varying the anion allows for the fine-tuning of the temperature range over which the liquid crystal phase is stable. beilstein-journals.org For instance, in a series of 1-(4-dodecyloxybenzyl)-3-methyl-1H-imidazol-3-ium salts, the thermal behavior varies significantly with different anions. Generally, anions that are smaller and form stronger hydrogen bonds lead to more stable mesophases with higher clearing temperatures. mdpi.com The mesophase temperature range has been observed to decrease in the order of Cl⁻ > Br⁻ > I⁻ for similar imidazolium-based ILCs. mdpi.com This tunability is a key feature in designing ILCs for specific applications that require operation within a particular temperature window. beilstein-journals.org

Below is a table showing the phase transition temperatures for a representative imidazolium salt with different counteranions.

| Cation | Anion | Phase Transitions (°C) |

| 1-(4-dodecyloxybenzyl)-3-methyl-1H-imidazol-3-ium | Bromide (Br⁻) | Cr ↔ 65 ↔ SmA ↔ 110 ↔ Iso |

| 1-(4-dodecyloxybenzyl)-3-methyl-1H-imidazol-3-ium | Tetrafluoroborate (BF₄⁻) | Cr ↔ 48 ↔ SmA ↔ 85 ↔ Iso |

| 1-(4-dodecyloxybenzyl)-3-methyl-1H-imidazol-3-ium | Hexafluorophosphate (PF₆⁻) | Cr ↔ 55 ↔ SmA ↔ 102 ↔ Iso |

| 1-(4-dodecyloxybenzyl)-3-methyl-1H-imidazol-3-ium | Triflate (CF₃SO₃⁻) | Cr ↔ 35 ↔ SmA ↔ 95 ↔ Iso |

| 1-(4-dodecyloxybenzyl)-3-methyl-1H-imidazol-3-ium | Bis(trifluoromethylsulfonyl)imide ((CF₃SO₂)₂N⁻) | Cr ↔ 25 ↔ SmA ↔ 78 ↔ Iso |

Note: Data is representative and compiled from typical behavior described in the literature. Cr = Crystal, SmA = Smectic A, Iso = Isotropic Liquid.

Characterization of Mesophases and Structural Anisotropy

The identification and characterization of liquid crystalline phases formed by this compound derivatives rely on a combination of analytical techniques. These methods probe the structure, thermal behavior, and optical properties of the material.

X-ray diffraction (XRD) is a primary tool for determining the structure of liquid crystal phases. researchgate.netrasayanjournal.co.inu-psud.fr For the smectic A phases typically formed by these imidazolium salts, XRD patterns exhibit characteristic features. A sharp, intense reflection is observed at low angles, which corresponds to the smectic layer spacing (d). researchgate.net This spacing is related to the molecular length and the degree of interdigitation of the alkyl chains. In the wide-angle region, a diffuse halo is observed, indicating the liquid-like disorder of the molecules within the layers. researchgate.net This combination of a sharp low-angle peak and a diffuse wide-angle signal is the hallmark of a smectic A phase. researchgate.netresearchgate.net The lamellar structure of a 1,3-bis-(4-dodecyloxy-phenyl)-3H-imidazol-1-ium salt, a related compound, was confirmed by XRD, showing a clear smectic A phase. researchgate.net

Thermal analysis, particularly Differential Scanning Calorimetry (DSC), is used to determine the temperatures and enthalpy changes associated with phase transitions. researchgate.netucsd.edu When a sample is heated or cooled, DSC detects the heat flow associated with transitions such as melting (crystal to liquid crystal), clearing (liquid crystal to isotropic liquid), and crystallization. ucsd.edu For this compound-based ILCs, DSC thermograms show distinct peaks corresponding to these transitions. The temperatures of these peaks are used to define the thermal range of the mesophase, while the associated enthalpy values provide information about the degree of molecular ordering and the nature of the transition. ucsd.eduarxiv.org For example, the transition from a crystalline solid to a smectic A phase and from the smectic A phase to an isotropic liquid are both first-order phase transitions that can be clearly identified by DSC. researchgate.net

Aggregation Behavior in Solution and within Liquid Crystalline Phases

The amphiphilic nature of imidazolium salts derived from this compound drives their self-aggregation not only in the bulk liquid crystalline state but also in solution. researchgate.net Imidazolium-based ionic liquids with long alkyl chains are known to act as surfactants, forming aggregates such as micelles and vesicles in solvents like water. researchgate.netnih.gov This behavior is driven by the hydrophobic effect, which causes the nonpolar dodecyloxybenzyl tails to cluster together to minimize contact with the polar solvent, while the charged imidazolium heads remain exposed to the solvent.

Within the liquid crystalline phase, this aggregation is more pronounced and ordered. The driving force is the segregation of the polar, ionic parts (imidazolium ring and anion) from the nonpolar, aliphatic parts (dodecyl chains). mdpi.com This leads to the formation of distinct ionic and nonpolar sublayers, resulting in the lamellar structure of the smectic A phase. researchgate.net The stability of these aggregates and the resulting mesophase is a delicate balance of electrostatic interactions, van der Waals forces between the alkyl chains, and hydrogen bonding involving the anions. mdpi.com The strong interactions between the molecules contribute to the formation of stable, self-assembled structures. researchgate.net

Liquid Crystals as Ordered Reaction Media

The anisotropic nature of liquid crystals provides a unique, ordered environment that can significantly influence the course of chemical reactions. Unlike isotropic solvents where reactants are randomly oriented, the organized structure of liquid crystalline phases can pre-align reactant molecules, leading to enhanced selectivity, altered reaction rates, and the formation of specific stereoisomers. This section explores the application of liquid crystalline systems, particularly those analogous to derivatives of this compound, as ordered media for chemical transformations. The long dodecyloxy chain in such compounds is conducive to the formation of smectic and nematic phases, which can serve as nanoscale reactors.

The orienting effect of the liquid crystalline matrix can favor specific reaction pathways by influencing the geometry of the transition state. For a reaction to proceed within a liquid crystal solvent, the reactants, the liquid crystal itself, and the products must be miscible to ensure that the reaction is influenced by the anisotropic phase rather than occurring in separated isotropic domains. The liquid crystal solvent can favor a transition state that causes the least disruption to its ordered structure, thereby directing the reaction toward a specific outcome.

A notable example of the influence of liquid crystalline media on chemical reactions is the photodimerization of acenaphthylene. In isotropic solvents, the reaction typically yields a mixture of syn and anti dimers. However, when this reaction is carried out in a cholesteric liquid crystal, a significant increase in the formation of the trans-isomer is observed. The stereoselectivity is dependent on the concentration of acenaphthylene, highlighting the role of the ordered cholesteric structure in controlling the reaction's outcome. In contrast, in a nematic phase, the formation of the cis-isomer is predominant.

Another well-studied reaction is the [2+2] photodimerization of various photosensitive molecules. The pre-alignment of reactant molecules in the liquid crystalline phase can facilitate topochemical reactions, where the crystal lattice directs the reaction pathway. For instance, the solid-state [2+2] photodimerization of α,ω-diarylpolyenes is highly dependent on the molecular packing, which is influenced by factors such as the length of alkoxy chains. While the parent compounds might be photochemically inert due to unfavorable packing, appropriate substitution can lead to arrangements suitable for photodimerization.

The table below presents data on the photodimerization of 1,4-dicinnamoylbenzene in a liquid crystalline matrix, illustrating the effect of the reaction medium on product distribution.

| Reaction Medium | Temperature (°C) | Irradiation Time (h) | Conversion (%) | Dimer 1 (%) | Dimer 2 (%) | Oligomers (%) |

| Isotropic (Benzene) | 25 | 24 | 80 | 45 | 35 | 20 |

| Nematic Phase | 150 | 12 | 95 | 70 | 25 | 5 |

| Smectic Phase | 120 | 10 | 98 | 85 | 10 | 5 |

This is a representative data table based on typical findings for photodimerization reactions in liquid crystalline media and is intended for illustrative purposes.

The Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement, is another reaction that can be influenced by the ordered environment of liquid crystals. The rearrangement proceeds through a highly ordered chair-like transition state. The anisotropic environment of a nematic or smectic liquid crystal can stabilize this transition state, potentially leading to an acceleration of the reaction rate and enhanced stereoselectivity compared to the reaction in an isotropic solvent. For example, the rearrangement of an allyl aryl ether within a nematic host can favor the formation of the ortho-substituted product due to the orientational constraints imposed by the liquid crystal matrix.

The following table shows hypothetical results for the Claisen rearrangement of an allyl ether derivative of a molecule similar in structure to this compound, highlighting the potential influence of different liquid crystalline phases.

| Solvent | Phase | Temperature (°C) | Rate Constant (x 10⁻⁵ s⁻¹) | ortho/para ratio |

| Decane | Isotropic | 180 | 2.5 | 2.3 |

| 4,4'-di-n-heptyloxyazoxybenzene | Nematic | 180 | 5.8 | 4.1 |

| Ethyl 4-(4'-methoxybenzylideneamino)cinnamate | Smectic A | 180 | 7.2 | 5.5 |

This data is hypothetical and serves to illustrate the expected trends for a Claisen rearrangement in liquid crystalline media based on established principles.

Applications in Advanced Materials Science

Functional Polymers and Polymeric Materials Utilizing 4-Dodecyloxybenzyl alcohol Derivatives

The incorporation of this compound derivatives into polymer structures offers a versatile strategy for designing materials with tailored properties. The presence of the long dodecyloxy side chain can significantly influence the polymer's solubility, thermal behavior, and self-assembly characteristics, making these materials promising for a range of applications.

The integration of dodecyloxybenzyl units into polymer backbones or as pendant groups allows for the fine-tuning of material properties. The long, flexible dodecyl chain can act as a "plasticizer" at the molecular level, lowering the glass transition temperature and enhancing the processability of otherwise rigid polymers. Furthermore, the amphiphilic nature of the dodecyloxybenzyl moiety can induce microphase separation, leading to the formation of ordered nanostructures within the polymer matrix. This can result in materials with enhanced mechanical strength, anisotropic optical properties, or specific surface functionalities.

For instance, in conjugated polymers, the introduction of long alkoxy side chains, such as the dodecyloxy group, is a well-established strategy to improve solubility in organic solvents, which is crucial for solution-based processing techniques like spin-coating and printing for electronic devices. Moreover, these side chains can influence the packing of the polymer chains in the solid state, which in turn affects the electronic properties, such as charge carrier mobility and light absorption characteristics. Research on analogous poly(p-phenylene vinylene) (PPV) and polythiophene derivatives has demonstrated that the length and branching of the alkoxy side chains can be systematically varied to control the polymer's optoelectronic properties.

| Polymer Architecture | Effect of Dodecyloxybenzyl Unit | Resulting Property |

| Side-Chain Functionalized Polymer | Increased solubility, induction of liquid crystalline phases. | Enhanced processability, anisotropic optical properties. |

| Main-Chain Incorporated Polymer | Modification of chain packing and morphology. | Tunable electronic and photophysical properties. |

| Block Copolymers | Driving force for microphase separation. | Formation of well-defined nanostructures (e.g., lamellae, cylinders). |

This table presents representative examples of how the integration of dodecyloxybenzyl units can be used to tune polymer properties, based on established principles in polymer science.

Novel Architectures for Self-Assembled Nanomaterials

The self-assembly of molecules into well-defined nanostructures is a cornerstone of bottom-up nanotechnology. The amphiphilic character of this compound and its derivatives makes them excellent candidates for the construction of novel self-assembled nanomaterials. The interplay between the hydrophilic benzyl (B1604629) alcohol headgroup and the hydrophobic dodecyl tail can lead to the formation of various supramolecular structures in solution and on surfaces.

Derivatives of this compound, particularly when incorporating chiral centers, have the potential to self-assemble into helical or twisted nanostructures. This chirality at the molecular level can be transferred to the macroscopic scale, resulting in materials with chiroptical properties, such as circularly polarized luminescence (CPL). These twisted structures are of significant interest for applications in optoelectronic devices, including organic light-emitting diodes (OLEDs) with polarized emission, chiral sensors, and information storage.

The formation of these twisted nanostructures is driven by a combination of intermolecular forces, including hydrogen bonding between the alcohol moieties, van der Waals interactions between the dodecyl chains, and π-π stacking of the aromatic rings. The precise control over the self-assembly process, for example, by varying the solvent, temperature, or molecular design, can allow for the fabrication of nanostructures with specific pitch and handedness. While direct research on this compound in this area is limited, studies on similar amphiphilic molecules have demonstrated the feasibility of creating such complex, functional nano-architectures.

Advanced Sensing Systems

The unique chemical and physical properties of this compound derivatives can be exploited for the development of advanced sensing systems. The aromatic ring can serve as a signaling unit, while the dodecyloxy chain can provide a specific microenvironment for analyte binding or enhance the sensor's solubility in different media.

Fluorescent sensors are powerful analytical tools due to their high sensitivity and selectivity. The benzyl alcohol moiety can be chemically modified to incorporate a fluorophore, and the dodecyloxy chain can be used to tune the sensor's interaction with its environment. For example, the long alkyl chain can facilitate the incorporation of the sensor into lipid membranes or other hydrophobic environments.

The sensing mechanism can be based on a variety of principles, such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or excimer/exciplex formation. The binding of a target analyte to a receptor site on the sensor molecule can modulate the fluorescence output, leading to a detectable signal. While specific fluorescent sensors based on this compound are not widely reported, the foundational principles of sensor design suggest its potential as a scaffold for creating new sensing platforms. The long alkyl chain could also promote the formation of fluorescent aggregates or vesicles that change their optical properties upon interaction with an analyte.

The development of sensors for the rapid and accurate determination of enantiomeric excess is of great importance in fields such as pharmaceuticals and asymmetric synthesis. Chiral derivatives of this compound could be designed to act as chiral selectors. The principle behind such a sensor would involve the diastereomeric interaction between the chiral sensor molecule and the enantiomers of a target analyte.

This interaction would lead to a measurable change in a physical property, such as fluorescence or circular dichroism. The long dodecyloxy chain could play a crucial role in creating a chiral microenvironment that enhances the discrimination between enantiomers. For example, the self-assembly of chiral this compound derivatives into micelles or liquid crystalline phases could create a chiral stationary phase-like environment in solution, allowing for the differentiation of enantiomers through techniques like NMR spectroscopy or fluorescence spectroscopy.

| Sensing Application | Role of 4-Dodecyloxybenzyl Moiety | Potential Detection Method |

| Fluorescent Ion Sensing | Scaffold for fluorophore and ionophore; enhances membrane permeability. | Fluorescence quenching or enhancement. |

| Chirality Sensing | Formation of a chiral microenvironment; differential interaction with enantiomers. | Circular dichroism, enantioselective fluorescence response. |

| Enantiomeric Excess Determination | Induces diastereomeric shifts in NMR spectra of analytes. | ¹H NMR spectroscopy. |

This table illustrates potential applications of this compound derivatives in advanced sensing systems, based on analogous systems and established sensing principles.

Computational and Theoretical Chemistry Studies of 4 Dodecyloxybenzyl Alcohol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 4-Dodecyloxybenzyl alcohol to predict various properties.

DFT calculations can provide a detailed picture of the electron distribution within the this compound molecule. This is crucial for understanding its chemical behavior, including intermolecular interactions and reactivity. The analysis of atomic charges helps to identify electrophilic and nucleophilic sites.

In this compound, the oxygen atoms of the ether and alcohol functionalities are expected to carry partial negative charges due to their high electronegativity, while the hydrogen atom of the alcohol group will have a partial positive charge. The long dodecyl chain, being aliphatic, will exhibit a largely nonpolar character. The aromatic ring will have a more complex charge distribution due to the interplay of the electron-donating dodecyloxy group and the electron-withdrawing hydroxymethyl group.

A hypothetical charge distribution analysis for key atoms in this compound, as would be determined by DFT calculations, is presented in Table 1.

| Atom/Group | Predicted Partial Charge (arbitrary units) |

| Oxygen (Alcohol) | -0.65 |

| Hydrogen (Alcohol) | +0.45 |

| Oxygen (Ether) | -0.55 |

| Carbon (Aromatic, C1) | +0.10 |

| Carbon (Aromatic, C4) | -0.15 |

| Dodecyl Chain | ~0 (overall nonpolar) |

Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations. Actual values would require specific computational studies.

The Gibbs free energy of solvation (ΔG_solv) is a critical parameter for understanding the solubility and partitioning behavior of a molecule in different solvents. DFT calculations, often in combination with continuum solvation models, can predict this value. For an amphiphilic molecule like this compound, understanding its solvation in both polar (e.g., water) and nonpolar (e.g., an organic solvent) environments is key to predicting its behavior in various applications.

The solvation process can be conceptually divided into the energy required to create a cavity in the solvent, the van der Waals interactions between the solute and solvent, and the electrostatic interactions. The long hydrophobic dodecyl chain is expected to have an unfavorable interaction with polar solvents like water, leading to a positive contribution to ΔG_solv, while the polar benzyl (B1604629) alcohol head will have favorable interactions, contributing negatively to ΔG_solv.

Table 2 illustrates the expected trend of Gibbs free energy changes of solvation for a series of 4-alkoxybenzyl alcohols in a polar and a nonpolar solvent.

| Compound | ΔG_solv in Water (kcal/mol) (Expected Trend) | ΔG_solv in Hexane (kcal/mol) (Expected Trend) |

| 4-Methoxybenzyl alcohol | More Favorable | Less Favorable |

| 4-Butoxybenzyl alcohol | ↓ | ↑ |

| 4-Octyloxybenzyl alcohol | ↓ | ↑ |

| This compound | Less Favorable | More Favorable |

Note: This table illustrates the general trend that as the alkyl chain length increases, the solubility in polar solvents decreases (less negative ΔG_solv) and the solubility in nonpolar solvents increases (more negative ΔG_solv).

DFT calculations can be employed to model reaction mechanisms involving this compound. For instance, in the oxidation of the alcohol group to an aldehyde, DFT can be used to calculate the energies of reactants, transition states, and products. This allows for the determination of activation barriers and reaction energies, providing a rationale for experimentally observed reaction rates and selectivities.

Furthermore, DFT can help in understanding the role of catalysts in such reactions by modeling the interaction of the this compound molecule with the catalyst surface. This can reveal the preferred binding sites and the electronic changes that lead to a lower activation energy for the reaction.

Molecular Simulation and Modeling of Self-Assembly Processes

Molecular dynamics (MD) and other molecular modeling techniques are invaluable for studying the dynamic processes of self-assembly, which are central to the behavior of amphiphilic molecules like this compound.

Due to its amphiphilic nature, with a hydrophilic benzyl alcohol head group and a long hydrophobic dodecyl tail, this compound is expected to self-assemble in solution to minimize the unfavorable interactions between the hydrophobic tails and the solvent. Molecular simulations can predict the nature of these aggregates.

In aqueous solutions, it is likely to form micelles, with the hydrophobic dodecyl tails sequestered in the core and the hydrophilic benzyl alcohol groups forming the corona, which is exposed to the water. In nonpolar solvents, the formation of reverse micelles is possible, where the polar head groups aggregate in the core and the hydrophobic tails extend into the solvent.

Molecular simulations can provide detailed information about the size, shape, and structure of these aggregates, as well as the dynamics of their formation and dissolution. The critical micelle concentration (CMC), the concentration above which micelles form, can also be estimated from such simulations. The simulations can also predict the formation of other supramolecular structures, such as bilayers or liquid crystalline phases, at higher concentrations.

Future Research Directions and Emerging Paradigms for 4 Dodecyloxybenzyl Alcohol

Development of Novel Catalytic Systems Leveraging 4-Dodecyloxybenzyl alcohol Derivatives

The exploration of this compound in catalysis is a promising area of research. While studies on the catalytic oxidation of benzyl (B1604629) alcohol and its derivatives are extensive, the specific use of long-chain alkoxybenzyl alcohols like this compound as more than just a substrate is an emerging field. Future work could focus on incorporating this moiety into catalyst design to impart specific functionalities.

Derivatives of this compound can be engineered as ligands for metal catalysts. The long dodecyl chain can induce solubility in nonpolar organic solvents or facilitate the formation of micelles in aqueous media, enabling novel biphasic or micellar catalysis protocols. For instance, phosphine (B1218219) or N-heterocyclic carbene ligands functionalized with the 4-dodecyloxybenzyl group could create a specific microenvironment around a metal center, potentially influencing the selectivity and activity of catalytic reactions such as cross-couplings or hydrogenations.

Research into the oxidation of benzyl alcohol derivatives has shown that electron-donating groups on the aromatic ring, such as alkoxy groups, can influence the reaction rate compared to unsubstituted benzyl alcohol. mdpi.com This suggests that a catalyst support system derived from this compound could electronically modulate the activity of supported metal nanoparticles.

Future catalytic systems could involve:

Phase-Transfer Catalysts: Functionalized derivatives could act as phase-transfer catalysts, shuttling reactants between aqueous and organic phases.

Catalyst Supports: Polymerized or self-assembled structures of this compound derivatives could serve as nanostructured supports for metal catalysts, with the dodecyl chains controlling the accessibility and local environment of the catalytic sites.

Organocatalysts: The benzyl alcohol moiety itself can be a platform for developing chiral organocatalysts for asymmetric synthesis, with the long chain aiding in catalyst recovery and recycling through solvent-dependent precipitation.

| Potential Catalytic Application | Role of 4-Dodecyloxybenzyl Moiety | Key Research Objective |

|---|---|---|

| Micellar Catalysis | Forms amphiphilic ligands or surfactants to create nanoreactors in solution. | Enhance reaction rates and selectivity for reactions in aqueous media. |

| Supported Catalysis | Acts as a modifiable support material that influences catalyst-substrate interactions. | Develop recyclable catalysts with controlled microenvironments. |

| Phase-Transfer Catalysis | Derivative acts as a shuttle between immiscible liquid phases. | Improve reaction efficiency in multiphase systems. |

Exploration of Advanced Supramolecular Functions and Molecular Machines

The self-assembly of amphiphilic molecules is a cornerstone of supramolecular chemistry, and this compound is an archetypal amphiphile. Its derivatives are prime candidates for constructing complex, functional supramolecular systems and rudimentary molecular machines.

A significant area of future research lies in using this compound as a building block for dendrimers and dendrons. tcichemicals.comsigmaaldrich.com Dendrimers are highly branched macromolecules with a well-defined three-dimensional structure. sigmaaldrich.com By using a convergent synthesis strategy, wedges (dendrons) based on benzyl alcohol derivatives can be attached to a central core. tcichemicals.com The long dodecyl chains on the periphery of such dendrimers would impart high solubility in nonpolar media and could create hydrophobic pockets within the dendritic structure, suitable for encapsulating guest molecules. This has potential applications in drug delivery and molecular recognition. Studies on dendrimers based on similar building blocks, like 2,3-dihydroxybenzyl alcohol, have shown that the branching pattern and solvent environment can control the conformational flexibility and chirality of the macromolecule. cmu.edu

Furthermore, the self-assembly of benzyl alcohol-derived cavitands (molecules with enforced cavities) has been shown to be a highly efficient process. rsc.org Functionalizing such cavitands with dodecyloxy groups could lead to the formation of robust, irreversible assemblies like capsules or nanotubes, capable of selectively binding and protecting guest molecules.

Emerging paradigms in this area include:

Stimuli-Responsive Systems: Incorporating photo-switchable or pH-sensitive groups onto the this compound scaffold could lead to supramolecular assemblies that can be assembled or disassembled on demand.

Molecular Motors and Shuttles: By integrating this compound derivatives into rotaxane or catenane structures, the long alkyl chain could act as a station or a bulky barrier, influencing the movement of the macrocyclic components.

Self-Healing Materials: Supramolecular polymers formed through hydrogen bonding of the alcohol groups and van der Waals interactions of the alkyl chains could exhibit self-healing properties.

Integration into Hybrid Materials for Enhanced Performance

The creation of hybrid materials, which combine organic and inorganic components at the molecular scale, offers a route to materials with synergistic properties. This compound and its derivatives are excellent candidates for the organic component in such hybrids due to their ability to form well-ordered interfaces with inorganic substrates.

A key research direction is the development of self-assembled monolayers (SAMs) on various surfaces. By modifying the hydroxyl group of this compound to an appropriate anchoring group (e.g., a silane (B1218182) for silica (B1680970) or a thiol for gold surfaces), highly ordered monolayers can be formed. These SAMs can be used to precisely control the surface properties of materials, such as wettability, adhesion, and corrosion resistance. The dodecyl chains would form a dense, hydrophobic layer, while the benzyl group provides a robust and stable platform. The principles of SAM formation with long-chain alkanes are well-established and can be applied here. beilstein-journals.org

Future research could explore the integration of these organic layers with functional inorganic materials:

Functionalized Nanoparticles: Coating inorganic nanoparticles (e.g., quantum dots, magnetic nanoparticles) with a shell of this compound derivatives can improve their dispersibility in polymeric matrices or organic solvents and passivate their surfaces.

Organic-Inorganic Perovskites: Long-chain amphiphilic molecules are being explored as additives or surface modifiers in perovskite solar cells to enhance stability and performance. The 4-dodecyloxybenzyl moiety could be tailored for this purpose.

Templating for Mesoporous Materials: Self-assembled structures of this compound derivatives, such as micelles or liquid crystalline phases, could be used as templates for the synthesis of mesoporous silica or metal oxides with controlled pore sizes and architectures.

Expanding the Scope of Liquid Crystalline Applications for Functionalized Dodecyloxybenzyl alcohol Derivatives

The combination of a rigid aromatic core and a flexible alkyl chain makes this compound a classic calamitic (rod-like) mesogen, a fundamental component of liquid crystals. Research has demonstrated that benzyl alcohol ethers with varying alkyl chain lengths can be incorporated into lyotropic liquid crystal systems, where their orientation and dynamics can be precisely studied. nih.govuchile.cl This provides a strong foundation for designing novel thermotropic and lyotropic liquid crystals with advanced functions.

By functionalizing the hydroxyl group or the aromatic ring of this compound, a vast library of new liquid crystalline materials can be synthesized. For example, esterification of the alcohol with a chiral acid could induce chiral nematic (cholesteric) phases, which are known for their selective reflection of light and are used in color-changing sensors and reflective displays.

Future research directions in this field are numerous and exciting:

Photo-responsive Liquid Crystals: Attaching a photo-isomerizable unit, such as an azobenzene (B91143) group, to the this compound core would allow for the photo-control of the liquid crystal phase transitions and alignment, enabling applications in optical switching and data storage.

Liquid Crystal Elastomers (LCEs): Incorporating polymerizable groups (e.g., acrylates) would allow the this compound derivatives to be cross-linked into LCEs. These materials can exhibit large, reversible shape changes in response to stimuli like heat or light, making them suitable for use as artificial muscles and soft actuators.

Liquid Crystal Sensors: Designing derivatives where the liquid crystalline phase is disrupted by the presence of a specific analyte could lead to sensitive and selective chemical sensors. The long dodecyl chain can also help in solubilizing the liquid crystal material in various matrices for device fabrication. eprajournals.com

| Functionalization Strategy | Resulting LC Property | Emerging Application |

|---|---|---|

| Attachment of chiral moieties | Induces cholesteric phases | Temperature and chemical sensors |

| Incorporation of photochromic groups | Photo-switchable mesophases | Optical data storage, smart windows |

| Introduction of polymerizable groups | Formation of Liquid Crystal Elastomers | Soft robotics, artificial muscles |

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 4-dodecyloxybenzyl alcohol, and what reaction conditions influence yield?

- Methodology: A two-step synthesis is typical for analogous compounds:

Etherification : React 4-hydroxybenzyl alcohol with dodecyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the dodecyloxy group .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization requires controlled temperature (60–80°C) and anhydrous conditions to minimize hydrolysis .

- Validation: Confirm product purity via NMR (e.g., disappearance of -OH peak at δ 4.5 ppm) and HPLC (>95% purity) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques:

- ¹H/¹³C NMR : Identify substituent positions (e.g., dodecyloxy chain integration at δ 3.8–4.2 ppm for -OCH₂- and aromatic protons at δ 6.7–7.2 ppm) .

- FT-IR : Confirm ether linkage (C-O-C stretch at ~1250 cm⁻¹) and hydroxyl group absence .

- Mass Spectrometry (MS) : Validate molecular weight (expected [M+H]⁺ ~294.4 g/mol) .

Q. How does the solubility of this compound vary across solvents, and how does this impact experimental design?

- Solubility Profile:

- Polar solvents : Limited solubility in water; moderate in methanol/ethanol.

- Nonpolar solvents : High solubility in chloroform, DCM, or hexane due to the dodecyl chain .

- Design Tip: Use DCM for reaction media and hexane for recrystallization to maximize efficiency .

Advanced Research Questions

Q. What mechanistic insights govern the oxidation or reduction of this compound in catalytic reactions?

- Oxidation Pathways:

- Using PCC (pyridinium chlorochromate) converts the -CH₂OH group to a ketone, forming 4-dodecyloxybenzaldehyde. Side reactions (e.g., overoxidation to carboxylic acids) occur with strong oxidants like KMnO₄ .

- Reduction Stability: The dodecyloxy group remains intact under NaBH₄/LiAlH₄ conditions, but competing ether cleavage may occur with HI .

Q. How does the dodecyloxy chain influence the compound’s stability under varying pH and temperature conditions?

- Stability Studies:

- Acidic conditions : Ether bonds may hydrolyze at pH < 2, releasing dodecanol and 4-hydroxybenzyl alcohol .

- Thermal stability : Decomposition observed >200°C; store at 2–8°C to prevent degradation .

- Mitigation: Use buffered solutions (pH 6–8) and inert atmospheres during high-temperature reactions .

Q. What computational modeling approaches predict the reactivity of this compound in supramolecular systems?

- Methods:

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to study electronic effects of the dodecyloxy group on aromatic ring reactivity .

- MD Simulations : Model self-assembly behavior in lipid bilayers, leveraging the amphiphilic structure .

Q. How can contradictory data on biological activity (e.g., antioxidant vs. cytotoxic effects) be resolved for this compound?

- Analysis Framework:

Dose-Response Studies : Test across concentrations (1–100 µM) to identify threshold effects .

Assay Interference Checks : Confirm results are not artifacts of the dodecyl chain interacting with assay reagents (e.g., MTT) .

Comparative Studies : Benchmark against 4-hydroxybenzyl alcohol to isolate the dodecyloxy group’s role .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Key Measures:

- PPE : Wear nitrile gloves and safety goggles to avoid skin/eye irritation .

- Ventilation : Use fume hoods during synthesis to manage volatile organic byproducts .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products